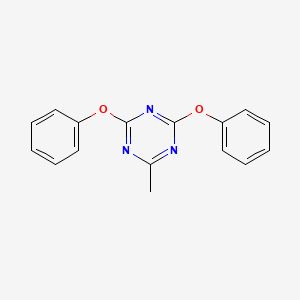

2-Methyl-4,6-diphenoxy-1,3,5-triazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

738-71-6 |

|---|---|

Molecular Formula |

C16H13N3O2 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

2-methyl-4,6-diphenoxy-1,3,5-triazine |

InChI |

InChI=1S/C16H13N3O2/c1-12-17-15(20-13-8-4-2-5-9-13)19-16(18-12)21-14-10-6-3-7-11-14/h2-11H,1H3 |

InChI Key |

CIVUCXVOJPWKQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Phenoxy 1,3,5 Triazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the atomic arrangement within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would identify the number and types of hydrogen atoms in the 2-Methyl-4,6-diphenoxy-1,3,5-triazine molecule. The expected spectrum would show distinct signals for the methyl protons and the aromatic protons of the two phenoxy groups. The chemical shift (δ, in ppm) of the methyl group protons would likely appear in the upfield region (e.g., 2.0-3.0 ppm). The protons on the phenyl rings would resonate in the downfield aromatic region (typically 6.5-8.0 ppm), with their specific shifts and splitting patterns (e.g., doublets, triplets) revealing their positions (ortho, meta, para) relative to the oxygen atom. The integration of these signals would confirm the ratio of methyl to phenyl protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the methyl carbon, the carbons of the triazine ring, and the carbons of the phenoxy groups. The carbons of the triazine ring are typically found at very low field (e.g., 160-180 ppm). The carbon of the methyl group would appear at a much higher field. The phenoxy group would show several signals in the aromatic region (approx. 110-160 ppm), including a signal for the carbon atom directly bonded to the oxygen (ipso-carbon).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| Data Not Available | -CH₃ |

| Data Not Available | Aromatic-C (Phenoxy) |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the methyl and aromatic groups, C=N and C-N stretching vibrations of the triazine ring, and C-O-C stretching of the phenoxy ether linkage. The triazine ring typically exhibits strong characteristic bands in the 1600-1300 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| Data Not Available | Aromatic C-H Stretch |

| Data Not Available | Aliphatic C-H Stretch |

| Data Not Available | C=N Stretch (Triazine Ring) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₃N₃O₂), the high-resolution mass spectrum would confirm its exact molecular weight of approximately 295.10 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern would provide further structural evidence, likely showing fragments corresponding to the loss of a phenoxy group or the methyl group.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| Data Not Available | [M]⁺ (Molecular Ion) |

X-ray Diffraction Analysis for Solid-State Structure Determination

If this compound can be crystallized, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This analysis would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions. Such data is fundamental for understanding the molecule's conformation and how it organizes in a crystalline lattice. Without experimental data, no information on its crystal system, space group, or unit cell dimensions can be provided.

Single Crystal X-ray Diffraction Studies of Triazine Derivatives

Studies on various substituted triazines have successfully determined their crystal structures. For instance, the analysis of 2,4,6-triamino-1,3,5-triazine (melamine) revealed a monoclinic crystal system with the space group P21/c. researchgate.netresearchgate.net Similarly, structural confirmation of compounds like 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic system, was achieved through X-ray diffraction, which showed it crystallizes in the triclinic system with a P-1 space group. mdpi.com These studies are fundamental in confirming the molecular structure of newly synthesized derivatives and understanding the electronic and steric effects of different substituents on the triazine core. mdpi.comnih.gov The synthesis of various tri-substituted 1,3,5-triazines often relies on the controlled, sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor, and X-ray diffraction serves as the ultimate proof of the final structure. mdpi.com

Below is a table summarizing representative crystallographic data for different 1,3,5-triazine (B166579) derivatives, illustrating the type of information obtained from single-crystal X-ray diffraction studies.

Table 1. Representative Crystallographic Data for 1,3,5-Triazine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2,4,6-triamino-1,3,5-triazine | Monoclinic | P21/c | a = 7.29 Å, b = 7.48 Å, c = 10.33 Å, β = 108.52° | researchgate.net |

| 4,6-Dipyridinio-2-oxido-1,3,5-triazine salt | - | - | Weak intermolecular C-H…O hydrogen bonds link moieties into sheets. | mdpi.com |

| N-phenyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | - | - | Analysis focused on intermolecular interactions controlling molecular packing. | researchgate.net |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. Understanding these interactions is essential for predicting and controlling the physical properties of molecular solids. In triazine derivatives, interactions such as hydrogen bonds, dipole-dipole forces, and van der Waals forces play a significant role in the supramolecular architecture. mdpi.com

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts within a crystal. For several 1,3,5-triazine derivatives, these analyses have shown that H···H, N···H, and C···H contacts are often the most dominant interactions, dictating how the molecules pack together. researchgate.net The electron-poor surface of the 1,3,5-triazine ring can also interact favorably with electron-rich aromatic systems like benzene, leading to stable parallel-displaced or T-shaped stacking arrangements. rsc.org In salts of triazine compounds, weak intermolecular C-H···O or O-H···Cl hydrogen bonds, along with dipole-dipole interactions between charged atoms, can link cations and anions into extensive one-, two-, or three-dimensional networks, further stabilizing the crystal structure. mdpi.com The nature and strength of these interactions are directly influenced by the substituents attached to the triazine core.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Yield

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of 1,3,5-triazine derivatives, enabling both the assessment of compound purity and the determination of reaction yield. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. mdpi.com This technique typically employs a nonpolar stationary phase, such as an octadecyl-functionalized silica (B1680970) (C18) column, and a polar mobile phase. thermofisher.com

The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.comsielc.com The composition of the mobile phase can be adjusted to achieve optimal separation of the target compound from impurities and starting materials. thermofisher.com For instance, a method for synthesizing 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) reported the use of HPLC to confirm a product purity of ≥99.5%. google.com Similarly, HPLC with Diode-Array Detection (DAD) has been used to determine the purity of synthesized triazine products, with one study noting an initial purity of 31.32% before purification and over 98% after a semi-preparative LC process. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is used for quantitative analysis to determine purity and yield. researchgate.net

Table 2. Typical HPLC Parameters for Triazine Derivative Analysis

| Parameter | Description | Common Conditions | Reference |

|---|---|---|---|

| Technique | Reversed-Phase HPLC | Isocratic or Gradient Elution | mdpi.com |

| Stationary Phase (Column) | Nonpolar bonded silica | Accucore C18, Newcrom R1 | thermofisher.comsielc.com |

| Mobile Phase | Organic solvent and aqueous buffer | Acetonitrile (MeCN) and water, sometimes with formic or phosphoric acid | sielc.comsielc.com |

| Detector | UV-Vis or Diode-Array Detector (DAD) | Wavelength selected based on analyte's maximum absorbance | researchgate.net |

| Flow Rate | Rate at which mobile phase passes through the column | Typically 0.5 - 2.0 mL/min | researchgate.net |

Thin Layer Chromatography (TLC) and Gel Permeation Chromatography (GPC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in the synthesis of triazine derivatives for qualitative monitoring of reaction progress. nih.gov By spotting the reaction mixture on a TLC plate (e.g., silica gel) and developing it with an appropriate solvent system (mobile phase), chemists can quickly visualize the consumption of starting materials and the formation of products. google.com For example, in the synthesis of novel sulfonamide–triazine hybrids, TLC was used to monitor the evolution of the reactions, with a mixture of n-hexane and acetone (B3395972) serving as the mobile phase. nih.gov Although primarily qualitative, the retention factor (Rf) value in TLC can help in the identification of compounds when compared against standards.

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume. While GPC is a cornerstone technique for characterizing polymers and macromolecules, its application is less common for the analysis of small molecules like this compound unless they are part of a larger polymeric structure or used in the synthesis of such materials. No specific applications of GPC for the direct analysis of this compound were noted in the reviewed literature.

Theoretical and Computational Investigations of Phenoxy 1,3,5 Triazine Chemical Systems

Quantum Chemical Methodologies for Electronic Structure and Reactivity

Quantum chemical methods are fundamental in understanding the electronic characteristics and reactivity of 1,3,5-triazine (B166579) systems.

Ab Initio Approaches for Electronic Configuration Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are utilized for high-accuracy analysis of electronic configurations in triazine compounds. These methods can be employed to study excited states and predict spectroscopic properties. For related compounds, ab initio molecular dynamics have been used to study thermal decomposition pathways. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Reaction Pathways

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time. For the broader class of 1,3,5-triazine derivatives, MD simulations are often used to study their interactions with biological macromolecules, such as proteins, to understand potential mechanisms of action. nih.gov These simulations can reveal how the molecule binds to a target, the stability of the resulting complex, and the key interactions that govern the binding process.

Computational Analysis of Non-Covalent Interactions within Triazine Architectures

Non-covalent interactions play a critical role in the supramolecular chemistry of triazine derivatives, influencing their packing in the solid state and their self-assembly in solution.

Hydrogen Bonding Networks and Their Influence on Self-Assembly

In triazine derivatives containing suitable functional groups (like amino groups), hydrogen bonding is a dominant force in directing molecular self-assembly. chim.itresearchgate.net Computational studies can map these hydrogen bonding networks, identifying donor-acceptor patterns and quantifying the strength of these interactions. These networks are fundamental to the formation of well-ordered supramolecular structures such as ribbons or sheets. chim.itresearchgate.net

Prediction of Structural Conformations and Energetic Landscapes

Computational chemistry serves as a powerful tool for predicting molecular geometries, including bond lengths, bond angles, and dihedral angles. Furthermore, these methods allow for the exploration of a molecule's energetic landscape, identifying stable conformers and the energy barriers for transitions between them. Such studies provide critical insights into the structure-property relationships of chemical compounds.

Although research on other substituted 1,3,5-triazines exists, the strict focus of this article on 2-Methyl-4,6-diphenoxy-1,3,5-triazine prevents the inclusion of data from related but structurally distinct molecules. Therefore, detailed research findings and data tables concerning the predicted structural conformations and energetic landscapes for this compound cannot be presented at this time. Further research in this specific area is required to elucidate these molecular properties.

Academic Applications and Research Directions of Phenoxy 1,3,5 Triazine Derivatives in Materials Science and Organic Synthesis

Integration into Supramolecular Assemblies and Crystal Engineering

Principles of Self-Assembly and Directed Molecular Organization:The specific principles governing the self-assembly of this compound have not been elucidated in the available literature.

A table of chemical compounds mentioned in the article cannot be generated as no article content could be produced.

Building Blocks for Polymeric and Framework Materials

Phenoxy-1,3,5-triazine derivatives serve as versatile precursors for a variety of polymeric and framework materials, owing to the reactive nature of the triazine ring and the potential for functionalization of the phenoxy substituents.

Synthesis of Covalent Triazine Frameworks (CTFs)

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by their high thermal and chemical stability, attributed to the strong aromatic covalent bonds within their structure. rsc.org These materials are constructed from aromatic 1,3,5-triazine (B166579) rings linked by various functionalities. nih.gov The properties of CTFs, such as their porosity and surface area, are highly dependent on the monomers and synthesis conditions used. nih.govnih.gov

While the direct use of 2-Methyl-4,6-diphenoxy-1,3,5-triazine in CTF synthesis is not extensively documented, the successful synthesis of CTFs from a closely related phenoxy-triazine monomer, 2,4,6-tris(4-cyanophenoxy)-1,3,5-triazine (TOT), provides a strong precedent. researchgate.net In a comparative study, CTFs were synthesized from nitrile-containing monomers with phenylamino-, phenoxy-, and benzenesulfenyl-linkages via a ZnCl2-mediated ionothermal cyclotrimerization. researchgate.net The resulting phenoxy-linked CTF (CTF-O) demonstrated significant CO2 adsorption capabilities, highlighting the potential of phenoxy-triazine derivatives as building blocks for functional porous materials. researchgate.net

Below is a data table comparing the CO2 adsorption performance of CTFs with different linkages.

| Framework | Linkage | CO2 Adsorption Capacity (mmol g⁻¹ at 273 K, 1 bar) | CO2 Binding Energy (kJ mol⁻¹) |

| CTF-N | Phenylamino | 5.0 | -20.7 |

| CTF-O | Phenoxy | 4.5 | -19.3 |

| CTF-S | Benzenesulfenyl | 4.0 | -13.5 |

This data is based on research findings on similarly structured CTFs. researchgate.net

The synthesis of CTFs typically involves methods such as ionothermal polymerization, acid-catalyzed synthesis, and polycondensation reactions. rsc.orgnih.gov Given the structure of this compound, its incorporation into CTFs would likely require prior functionalization of the phenoxy rings with reactive groups, such as nitriles, that can undergo trimerization to form the extended framework.

Development of Two-Dimensional Triazine Structures (2DTSs)

The development of two-dimensional triazine structures (2DTSs) represents another promising research direction for phenoxy-1,3,5-triazine derivatives. While specific research on this compound in this context is limited, studies on analogous compounds offer valuable insights. For instance, the synthesis of 2DTSs has been explored using 2-chloro-4,6-diphenoxy-1,3,5-s-triazine. This precursor, which shares the diphenoxy-triazine core, can undergo reactions to form extended two-dimensional networks. The development of such materials from this compound would likely involve a strategy to activate the methyl group or the phenoxy rings for polymerization.

Hybrid and Conjugated Polymer Systems Incorporating Triazine Moieties

The electron-deficient nature of the 1,3,5-triazine ring makes it an attractive component for conjugated polymers, where it can be paired with electron-rich units to create donor-acceptor systems. researchgate.net These materials often exhibit interesting optical and electronic properties with applications in various fields. researchgate.netcrimsonpublishers.com Triazine-based conjugated microporous polymers (CMPs) have been synthesized through reactions like Friedel-Crafts polymerization and have shown exceptional capabilities, such as high iodine capture. rsc.org

Furthermore, triazine-based conjugated polymers have been investigated as photocatalysts for hydrogen evolution. rsc.orgnih.gov The incorporation of this compound into such polymer backbones could be achieved through appropriate functionalization of the phenoxy groups, followed by polymerization reactions like Suzuki or Sonogashira cross-coupling. The phenoxy linkages would influence the solubility and processing characteristics of the resulting polymers, while the methyl group could be a site for further modification.

Advanced Functional Materials Research

The unique photophysical properties of phenoxy-1,3,5-triazine derivatives make them suitable for a range of advanced functional materials applications.

Application in Optoelectronic Devices, including Organic Light-Emitting Diodes (OLEDs)

Triazine derivatives are widely investigated as materials for organic light-emitting diodes (OLEDs), particularly as electron-transporting and host materials. kchem.orgoled-intermediates.com The electron-deficient triazine core facilitates efficient electron injection and transport, which is crucial for the performance of OLEDs. oled-intermediates.com

A notable example is the bipolar host material 3-(4,6-diphenoxy-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPOTPCz), which is structurally very similar to this compound. rsc.org This compound exhibits a high triplet energy level, which is a key requirement for host materials in phosphorescent OLEDs (PhOLEDs) to ensure efficient energy transfer to the phosphorescent dopant. rsc.org The high triplet energy of DPOTPCz suggests that this compound could also possess a sufficiently high triplet energy to function as a host material in PhOLEDs.

Below is a data table summarizing the key properties of DPOTPCz as a host material for OLEDs.

| Compound | Triplet Energy (eV) | Application |

| DPOTPCz | 2.86 | Bipolar host material for PhOLEDs |

This data is based on research findings for a structurally similar compound. rsc.org

The thermal stability of triazine derivatives is another important advantage for their use in OLEDs, as it contributes to the operational lifetime of the device. noctiluca.eu The presence of the phenoxy groups in this compound is expected to impart good film-forming properties, which is also beneficial for device fabrication.

Derivatization Strategies for Chemical Library Development

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science due to its planar, aromatic nature and, most importantly, its capacity for multi-point functionalization. nih.govnih.gov The compound this compound serves as a representative structure for discussing derivatization strategies aimed at creating diverse chemical libraries for academic and industrial research. These strategies are primarily centered on the principles of combinatorial chemistry, where the systematic and repetitive attachment of a set of "building blocks" to a central core allows for the rapid synthesis of a large number of related compounds. researchgate.netmdpi.com

Scaffold Diversification for Combinatorial Chemistry Approaches

The 1,3,5-triazine scaffold is exceptionally well-suited for combinatorial approaches, largely stemming from the stepwise and temperature-controlled reactivity of its chlorinated precursors, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govresearchgate.net To generate a library based on the this compound structure, a synthetic chemist would typically start with a dichlorinated triazine bearing the non-displaceable methyl group. The two chlorine atoms can then be sequentially substituted by a wide array of nucleophiles, particularly substituted phenols, to introduce diversity. mdpi.comnih.gov

The primary points for diversification on the this compound scaffold are the two phenoxy rings. By replacing the phenol (B47542) building blocks with a variety of substituted phenols, researchers can systematically modulate the steric and electronic properties of the final molecules. This allows for the fine-tuning of properties relevant to materials science (e.g., optical or thermal properties) or the exploration of structure-activity relationships (SAR) in a drug discovery context. researchgate.netresearchgate.net

For example, a combinatorial library can be constructed by reacting a precursor like 2-methyl-4,6-dichloro-1,3,5-triazine with a matrix of different substituted phenols. This approach allows for the generation of hundreds of unique compounds from a small number of starting materials.

Table 1: Illustrative Combinatorial Approach for Diversifying the this compound Scaffold

| Precursor | Phenol Substituent (R¹) | Phenol Substituent (R²) | Resulting Compound Structure |

|---|---|---|---|

| 2-Methyl-4,6-dichloro-1,3,5-triazine | 4-Methoxy | 4-Methoxy | 2-Methyl-4,6-bis(4-methoxyphenoxy)-1,3,5-triazine |

| 2-Methyl-4,6-dichloro-1,3,5-triazine | 4-Nitro | 4-Nitro | 2-Methyl-4,6-bis(4-nitrophenoxy)-1,3,5-triazine |

| 2-Methyl-4,6-dichloro-1,3,5-triazine | 4-Chloro | 4-Chloro | 2-Methyl-4,6-bis(4-chlorophenoxy)-1,3,5-triazine |

| 2-Methyl-4,6-dichloro-1,3,5-triazine | 4-Methoxy | 4-Nitro | 2-Methyl-4-(4-methoxyphenoxy)-6-(4-nitrophenoxy)-1,3,5-triazine |

Further diversification can be achieved by modifying the methyl group, although this is less common. For instance, the methyl group could potentially be functionalized via free-radical halogenation followed by nucleophilic substitution, though this would require more specialized conditions compared to the facile substitutions on the triazine ring itself.

Design of Novel Heterocyclic Scaffolds for Academic Investigation

Beyond simple substitution, the this compound scaffold can serve as a foundational building block for more complex, novel heterocyclic systems. This is a key area of academic research, pushing the boundaries of synthetic chemistry to create molecules with unique architectures and functions.

One major strategy involves using functionalized phenoxy groups. If phenols bearing additional reactive sites (e.g., amino, carboxyl, or hydroxyl groups) are incorporated, these sites can be used to initiate secondary reactions, leading to the formation of new fused or linked ring systems. For example, using aminophenols could allow for subsequent intramolecular cyclization reactions to form triazine-fused benzoxazine-type structures. The use of dihydroxy-substituted phenols, such as resorcinol, can lead to the synthesis of complex poly-phenolic triazines. google.com

Another approach is to build upon the triazine core by linking it to other heterocyclic systems, creating hybrid molecules. nih.gov The phenoxy groups can act as stable linkers to connect the triazine core to other pharmacologically or materially relevant heterocycles like pyrazoles, imidazoles, or carbazoles. rsc.org This strategy aims to combine the properties of different heterocyclic systems into a single molecule.

Table 2: Conceptual Strategies for Designing Novel Heterocyclic Scaffolds

| Starting Scaffold | Strategy | Reactive Group | Potential New Scaffold |

|---|---|---|---|

| 2-Methyl-4,6-bis(4-hydroxyphenoxy)-1,3,5-triazine | Intermolecular Bridging | Hydroxyl (-OH) | Poly-ether linked macrocycles or polymers |

| 2-Methyl-4,6-bis(2-aminophenoxy)-1,3,5-triazine | Intramolecular Cyclization | Amino (-NH₂) | Fused triazino-benzoxazine systems |

| 2-Methyl-4,6-bis(4-carboxyphenoxy)-1,3,5-triazine | Coordination Chemistry | Carboxyl (-COOH) | Metal-Organic Frameworks (MOFs) |

These advanced synthetic strategies transform the relatively simple triazine derivative into a versatile platform for constructing sophisticated molecular architectures, driving innovation in both materials science and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.